Cas no 1806056-62-1 (Ethyl 2-bromo-6-cyano-3-(difluoromethyl)pyridine-4-acetate)

Ethyl 2-bromo-6-cyano-3-(difluoromethyl)pyridine-4-acetate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-bromo-6-cyano-3-(difluoromethyl)pyridine-4-acetate
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- インチ: 1S/C11H9BrF2N2O2/c1-2-18-8(17)4-6-3-7(5-15)16-10(12)9(6)11(13)14/h3,11H,2,4H2,1H3
- InChIKey: PFBQGTONQBHTOP-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C(F)F)=C(C=C(C#N)N=1)CC(=O)OCC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 345
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 63
Ethyl 2-bromo-6-cyano-3-(difluoromethyl)pyridine-4-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029061914-1g |
Ethyl 2-bromo-6-cyano-3-(difluoromethyl)pyridine-4-acetate |
1806056-62-1 | 97% | 1g |
$1,549.60 | 2022-04-01 |
Ethyl 2-bromo-6-cyano-3-(difluoromethyl)pyridine-4-acetate 関連文献
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1. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
Ethyl 2-bromo-6-cyano-3-(difluoromethyl)pyridine-4-acetateに関する追加情報
Ethyl 2-bromo-6-cyano-3-(difluoromethyl)pyridine-4-acetate: A Comprehensive Overview
Ethyl 2-bromo-6-cyano-3-(difluoromethyl)pyridine-4-acetate, with the CAS number 1806056-62-1, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its complex structure, is a derivative of pyridine, a heterocyclic aromatic compound with a nitrogen atom in its ring. The presence of multiple functional groups—namely, bromine, cyano, difluoromethyl, and acetate groups—confers it with unique chemical properties and potential applications.
The synthesis of Ethyl 2-bromo-6-cyano-3-(difluoromethyl)pyridine-4-acetate involves a series of carefully orchestrated reactions, including nucleophilic substitutions, electrophilic substitutions, and acetylation processes. Recent advancements in catalytic methodologies have enabled the efficient synthesis of this compound with high purity and yield. Researchers have explored various solvent systems and catalysts to optimize the reaction conditions, ensuring minimal by-products and enhanced selectivity.
One of the most intriguing aspects of this compound is its potential application in drug discovery. The bromine and cyano groups are known to enhance the pharmacokinetic properties of molecules, such as absorption and bioavailability. Additionally, the difluoromethyl group introduces a degree of fluorine-based electron-withdrawing effects, which can modulate the electronic properties of the molecule. These features make Ethyl 2-bromo-6-cyano-3-(difluoromethyl)pyridine-4-acetate a promising candidate for designing bioactive compounds targeting various therapeutic areas.
Recent studies have highlighted the role of this compound in inhibiting specific enzymes associated with neurodegenerative diseases. For instance, researchers have demonstrated that derivatives of this compound can inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. The acetate group in the molecule plays a crucial role in enhancing the binding affinity to AChE, making it a valuable lead compound for further optimization.
In addition to its pharmacological applications, Ethyl 2-bromo-6-cyano-3-(difluoromethyl)pyridine-4-acetate has shown potential in materials science. Its pyridine backbone provides stability under harsh conditions, while the substituents offer opportunities for functionalization. Scientists are exploring its use as a precursor for advanced materials such as coordination polymers and metal organic frameworks (MOFs). The bromine group can act as a coordinating ligand, enabling the formation of robust structures with tailored porosity and catalytic activity.
The development of analytical techniques has also contributed to a deeper understanding of this compound's properties. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming its molecular structure and purity. These techniques have also facilitated the study of its stereochemistry and reactivity under different conditions.
Moreover, computational chemistry has played a pivotal role in predicting the behavior of Ethyl 2-bromo-6-cyano-3-(difluoromethyl)pyridine-4-acetate in various chemical environments. Density functional theory (DFT) calculations have provided insights into its electronic structure, reactivity, and potential interactions with biological targets. These computational studies have guided experimental efforts, reducing trial-and-error approaches and accelerating discovery.
In conclusion, Ethyl 2-bromo-6-cyano-3-(difluoromethyl)pyridine-4-acetate stands as a testament to the ingenuity of modern chemical synthesis and its diverse applications across multiple disciplines. With ongoing research uncovering new facets of its properties and utility, this compound continues to be a focal point for innovation in both academia and industry.
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